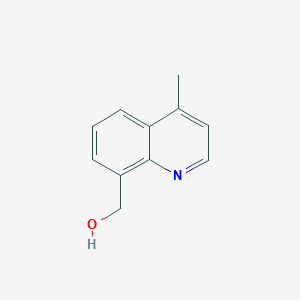

8-Hydroxymethyl-4-methylquinoline

Descripción

8-Hydroxymethyl-4-methylquinoline is a quinoline derivative featuring a hydroxymethyl (-CH2OH) group at the 8-position and a methyl (-CH3) group at the 4-position. Quinoline derivatives are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and metal-chelating activities .

Propiedades

Fórmula molecular |

C11H11NO |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

(4-methylquinolin-8-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-9(7-13)3-2-4-10(8)11/h2-6,13H,7H2,1H3 |

Clave InChI |

WDZVYAHMKYVDKE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=NC2=C(C=CC=C12)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

8-Hydroxyquinoline (8-HQ)

- Key Properties :

- The hydroxymethyl group may offer enhanced synthetic versatility (e.g., derivatization via oxidation or esterification) over the hydroxyl group .

4-Methyl-8-hydroxyquinoline

- Structure : Hydroxyl (-OH) at the 8-position and methyl (-CH3) at the 4-position.

- Key Properties: Improved stability and solubility compared to unsubstituted 8-HQ due to the 4-methyl group . Potential applications in zinc sensing, as methyl groups in quinoline derivatives enhance fluorescence quantum yields .

- Comparison :

8-Nitroquinoline Derivatives (e.g., 4-Methyl-8-nitroquinoline)

- Structure: Nitro (-NO2) at the 8-position, methyl at the 4-position.

- Key Properties: Nitro groups are electron-withdrawing, reducing electron density on the quinoline ring and influencing reactivity . Often used in antimicrobial and antiparasitic agents due to redox-active properties .

- Comparison: The hydroxymethyl group in 8-Hydroxymethyl-4-methylquinoline is electron-donating, which may increase nucleophilic reactivity compared to nitro-substituted analogs. This could enhance interactions with biological targets like enzymes or DNA .

Amino- and Methoxy-Substituted Quinolines (e.g., 4-Amino-5-chloro-8-methoxyquinoline)

- Structure: Amino (-NH2) or methoxy (-OCH3) groups at various positions.

- Key Properties: Amino groups enhance hydrogen-bonding capacity, improving target binding in antimicrobial or anticancer applications . Methoxy groups increase steric bulk and metabolic stability .

- Comparison :

Data Tables

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Antimicrobial Potential: While 8-HQ-quinazolinone hybrids show notable antimicrobial activity , the hydroxymethyl variant may exhibit modified efficacy due to differences in solubility and membrane penetration.

- Synthetic Flexibility : The hydroxymethyl group offers avenues for further functionalization, such as conjugation with targeting moieties or prodrug development .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.